molecular formula C5HCl2N3 B1313932 3,6-Dichloropyridazine-4-carbonitrile CAS No. 35857-93-3

3,6-Dichloropyridazine-4-carbonitrile

Cat. No.: B1313932
CAS No.: 35857-93-3
M. Wt: 173.98 g/mol
InChI Key: PEVHRZSJJSZRFC-UHFFFAOYSA-N
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Description

3,6-Dichloropyridazine-4-carbonitrile is a heterocyclic compound with the molecular formula C5HCl2N3 It is characterized by the presence of two chlorine atoms and a nitrile group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dichloropyridazine-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloropyridazine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,6-Dichloropyridazine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,6-Dichloropyridazine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3,6-Dichloropyridazine-4-carboxylic acid
  • 3,6-Dichloropyridazine-4-amine
  • 3,6-Dichloropyridazine-4-methyl ester

Comparison: For instance, the nitrile group can undergo specific reactions that are not possible with the carboxylic acid or amine derivatives .

Properties

IUPAC Name

3,6-dichloropyridazine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3/c6-4-1-3(2-8)5(7)10-9-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVHRZSJJSZRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494817
Record name 3,6-Dichloropyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35857-93-3
Record name 3,6-Dichloropyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dichloropyridazine-4-carbonitrile
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